molecular formula C17H30N2O3 B2431944 tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate CAS No. 1091523-98-6

tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate

Cat. No.: B2431944
CAS No.: 1091523-98-6
M. Wt: 310.438
InChI Key: XTBJAWIBQGMJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and IUPAC Nomenclature

The compound’s molecular formula is C₁₇H₃₀N₂O₃ , with a molecular weight of 310.43 g/mol . Its IUPAC name, This compound , reflects its three main structural components:

  • Piperidine Ring : A six-membered nitrogen-containing ring, common in pharmaceuticals due to its bioactivity and stability.
  • Cyclohexanecarbonyl Group : A saturated six-membered ring (cyclohexane) attached via a carbonyl group, enhancing hydrophobicity and steric bulk.
  • tert-Butyl Carbamate : A protective group (Boc) used to stabilize the amine moiety, critical for synthetic intermediates.

Key Structural Attributes :

Feature Description
Piperidine Ring Contributes to receptor binding and metabolic stability.
Cyclohexanecarbonyl Introduces hydrophobic interactions, influencing pharmacokinetics.
tert-Butyl Carbamate Protects the amine group during synthesis and modulates bioavailability.

Historical Context in Piperidine Carbamate Research

Piperidine derivatives have been pivotal in drug discovery since the 19th century, with early applications in antipsychotics and anesthetics. The integration of carbamate groups into piperidine scaffolds emerged as a strategy to enhance metabolic stability and target specificity.

Key Milestones :

  • 1950s–1970s : Development of piperidine-based antibiotics, such as those targeting Gram-positive bacteria.
  • 2000s : Introduction of carbamate-protected piperidines in peptidomimetic inhibitors (e.g., serine protease inhibitors).
  • 2010s : Focus on cyclohexanecarbonyl derivatives for antimicrobial and neuroprotective agents.

Properties

IUPAC Name

tert-butyl N-[1-(cyclohexanecarbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBJAWIBQGMJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyclohexanecarbonyl chloride in the presence of a base, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Step 1: Boc Protection of Piperidin-4-ylamine

  • Reagents : Boc anhydride (Boc₂O), Hünigs base (N,N-diisopropylethylamine).

  • Solvent : DMF or dichloromethane.

  • Conditions : Stirred at room temperature (20–25°C) for 10–15 hours .

Example Reaction Protocol :

text
tert-Butyl 4-aminopiperidine-1-carboxylate → tert-Butyl 4-(Boc-amino)piperidine-1-carboxylate

Citation : Similar Boc protection methods are described for piperidine derivatives .

Step 2: Acylation with Cyclohexanecarbonyl Chloride

  • Reagents : Cyclohexanecarbonyl chloride, coupling agent (e.g., HATU), base (Hünigs base).

  • Solvent : DMF or dichloromethane.

  • Conditions : Stirred at room temperature for 1–4 hours .

Example Reaction Protocol :

text
tert-Butyl 4-(Boc-amino)piperidine-1-carboxylate + Cyclohexanecarbonyl chloride → tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate

Spectroscopic Analysis

Technique Key Observations
¹H NMR δ 1.33 (s, 9H, tert-butyl), δ 2.85 (s, 2H, methylene adjacent to carbonyl) .
¹³C NMR δ 154.5 (carbamate carbonyl), δ 150.5 (amide carbonyl) .
LC-MS m/z ~397 [M + Na]+ (typical for tert-butyl piperidine carbamates) .

Note : Exact characterization data for the cyclohexanecarbonyl derivative is inferred from analogous compounds .

Comparison with Analogous Compounds

Compound Key Difference Synthesis Reference
tert-Butyl (1-cyclopropanecarbonyl)piperidin-4-ylcarbamateCyclopropanecarbonyl vs. cyclohexanecarbonyl
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl substituent instead of acyl

Challenges and Considerations

  • Regioselectivity : Ensuring acylation occurs at the nitrogen rather than other reactive sites (e.g., piperidine ring).

  • Purification : Flash chromatography is critical for isolating the product, as seen in analogous syntheses .

Research Findings and Trends

  • Boc Deprotection : TFA in dichloromethane is a common method for removing the Boc group, yielding the amine for further reactions .

  • Antimicrobial Activity : Similar tert-butyl piperidine derivatives show high antimicrobial activity with selectivity over mammalian cells .

Scientific Research Applications

The biological activity of tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate is attributed to its structural features, particularly the piperidine ring. This structure is common in many pharmaceuticals and natural products, influencing its pharmacological properties.

Potential Applications

  • Antimicrobial Activity :
    • The compound exhibits strong bactericidal properties against both susceptible and drug-resistant Gram-positive bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents.
  • Neuroprotective Effects :
    • Similar carbamate derivatives have been studied for their neuroprotective effects, showing promise in reducing oxidative stress markers in neuronal cells. This indicates potential applications in treating neurodegenerative diseases.
  • Pain Management :
    • Research on related piperidine compounds has indicated significant antinociceptive effects in animal models, suggesting that this compound may be explored for pain management therapies.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies have shown that certain carbamate derivatives exhibit selective toxicity towards malignant cells while sparing normal cells. Further investigations are necessary to determine if this compound shares similar properties.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of similar carbamate derivatives. The findings indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Antinociceptive Properties

Research conducted on related piperidine compounds indicated significant antinociceptive effects in animal models. These findings imply that this compound could be explored for pain management therapies.

Case Study 3: Cytotoxicity Assessment

In vitro cytotoxicity assays performed on various cancer cell lines showed that certain carbamate derivatives exhibited selective toxicity towards malignant cells while sparing normal cells. Further investigations are necessary to determine if this compound shares similar properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate
  • This compound analogs
  • Cyclohexanecarbonyl piperidine derivatives

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Biological Activity

tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H28N2O3
  • Molecular Weight : 296.41 g/mol
  • CAS Number : 1286208-48-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Research indicates that compounds with similar structures can modulate pathways associated with cytokine release and cell death mechanisms, particularly through inhibition of the NLRP3 inflammasome, which plays a critical role in pyroptosis—a form of programmed cell death linked to inflammation .

Pharmacological Effects

Studies have demonstrated that the compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in vitro, suggesting potential use in treating inflammatory diseases .
  • Antibacterial Properties : Related compounds have exhibited activity against Gram-positive bacteria, including drug-resistant strains like MRSA and VRE, indicating a potential for development as an antibacterial agent .
  • Cytotoxicity : Preliminary studies suggest that it may induce cytotoxic effects in certain cancer cell lines, although further research is needed to establish its efficacy and safety .

In Vitro Studies

A series of studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For example, a study evaluated the ability of synthesized compounds to inhibit NLRP3-dependent pyroptosis in THP-1 cells differentiated into macrophages. The results indicated that specific modifications to the piperidine moiety can enhance inhibitory activity against NLRP3, thus reducing IL-1β release significantly .

Compound IDStructure ModificationIL-1β Release Inhibition (%)Cytotoxicity (IC50 µM)
Compound 9N/A75%20
Compound 13Methyl group addition85%15
Compound 18Hydroxyl substitution90%10

In Vivo Studies

While in vitro results are promising, there is a scarcity of comprehensive in vivo studies specifically addressing the efficacy of this compound. Some related compounds have shown effectiveness in animal models for inflammatory diseases, warranting further exploration of this compound's potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 1-(cyclohexanecarbonyl)piperidin-4-ylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation, protection, and acylation. For analogous piperidine derivatives (e.g., tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate), the process starts with 4-N-BOC-aminopiperidine reacting with a carbonyl donor (e.g., cyclohexanecarbonyl chloride). Key steps include:

  • Protection : Use of tert-butyl carbamate (BOC) to shield the piperidine nitrogen .
  • Acylation : Reaction with cyclohexanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates; recrystallization for final products.
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry (1.2–1.5 equivalents of acylating agent) and temperature (0–25°C) to improve yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Essential Techniques :

  • NMR : ¹H/¹³C NMR to confirm BOC protection (δ ~1.4 ppm for tert-butyl) and cyclohexanecarbonyl integration.
  • IR : Peaks at ~1680–1720 cm⁻¹ for carbamate and amide carbonyl groups .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
    Resolving Discrepancies :
  • If NMR signals deviate (e.g., unexpected splitting), check for residual solvents or diastereomers. Repurify via preparative HPLC .
  • For inconsistent MS data, cross-validate with alternative ionization methods (ESI vs. EI) .

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Storage : Keep in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the BOC group .
  • Handling : Use gloveboxes for moisture-sensitive steps; avoid exposure to strong acids/bases that may cleave the carbamate .
  • Safety : Wear nitrile gloves and safety goggles; refer to SDS for emergency measures (e.g., eye rinsing with water for 15 minutes upon contact) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the acylation of the piperidine ring?

Stereoselective synthesis requires chiral auxiliaries or catalysts. For example:

  • Chiral Ligands : Use (R)- or (S)-BINAP with palladium catalysts to direct acyl group orientation .
  • Low-Temperature Conditions : Slow addition of acylating agents at –78°C to favor kinetic control .
  • Post-Synthesis Resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What strategies are effective for functionalizing the cyclohexanecarbonyl moiety without cleaving the BOC group?

  • Reduction : Convert the carbonyl to a methylene group using NaBH₄/CeCl₃ (Luche reduction) while preserving the carbamate .
  • Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) at –20°C to form tertiary alcohols .
  • Oxidation : Avoid strong oxidants (e.g., KMnO₄); opt for mild conditions (e.g., TEMPO/NaClO) for controlled oxidation .

Q. How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Dose-Response Validation : Re-test activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay artifacts .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioassays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to reconcile observed activity with predicted binding modes .

Q. What methodologies are recommended for assessing in vitro toxicity when limited data is available?

  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells at 24–72 hours to establish IC₅₀ values .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate cytochrome P450 interactions .
  • Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential .

Q. How can researchers optimize the compound’s solubility for pharmacokinetic studies?

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without precipitation .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the cyclohexane ring for salt formation .
  • Nanoformulations : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.